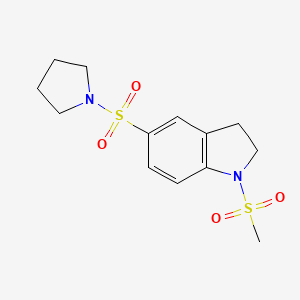![molecular formula C18H20ClN3O4 B4542688 N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4542688.png)
N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide
説明
Synthesis Analysis
The synthesis of similar hydrazinecarboxamide derivatives typically involves the reaction of specific phenyl-trichloroacetamides with acetyl hydrazine under controlled conditions. One example involves the synthesis of N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxamide, showcasing the methodology that could be applicable for the synthesis of the compound . The structures of these compounds are confirmed using techniques such as elemental analysis, 1H NMR, and IR spectroscopy (Yang Song-hai, 2000).
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives, including those similar to N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide, often features nearly planar hydrazinecarboxamide units. These units may be inclined at significant angles relative to attached phenyl rings, contributing to the compound's potential for intermolecular interactions such as hydrogen bonding and π-π stacking interactions, as observed in related compounds (R. Kant, V. Gupta, Kamini Kapoor, C. Shripanavar, K. Banerjee, 2012).
Chemical Reactions and Properties
Hydrazinecarboxamide derivatives engage in a variety of chemical reactions, indicating a rich chemistry that includes interactions with nucleophiles, potential for cyclization, and the formation of coordination compounds with metals. The reactivity profile is influenced by the structural arrangement and substituents, enabling the synthesis of complex molecules with specific properties (M. Ismail, F. S. Sayed, A. A. El-Khamry, Manzoor Ali, M. M. Mansour, 1989).
Physical Properties Analysis
The physical properties of hydrazinecarboxamide derivatives, including melting points, solubility, and crystalline structure, are essential for understanding their potential applications. These properties can be characterized using techniques such as X-ray crystallography, thermal analysis, and solubility testing. For instance, the crystalline structure of similar compounds has been elucidated, revealing the significance of intramolecular and intermolecular hydrogen bonds in determining the stability and packing of molecules in the solid state (Y. Chan, A. S. M. Ali, M. Khairuddean, C. Quah, 2013).
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide and similar compounds are central to their reactivity and interactions with other molecules. These properties include acidity/basicity, reactivity with various chemical reagents, and the ability to form stable complexes with metals. These aspects are crucial for the exploration of their potential applications in areas such as catalysis, materials science, and as ligands in coordination chemistry (A. Gulea, N. L. Mitkevich, Y. Chumakov, P. Petrenko, G. Balan, O. Burduniuc, V. Tsapkov, 2019).
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11-4-6-13(19)10-14(11)20-18(24)22-21-17(23)9-12-5-7-15(25-2)16(8-12)26-3/h4-8,10H,9H2,1-3H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQIMPWOOFFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4542606.png)

![3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4542615.png)
![2-{[5-(5-ethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542618.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4542628.png)


![(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B4542642.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4542664.png)
![5-imino-6-(3-methylbenzylidene)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4542667.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4542680.png)
![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4542686.png)